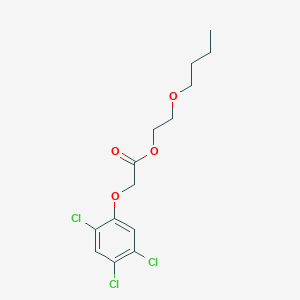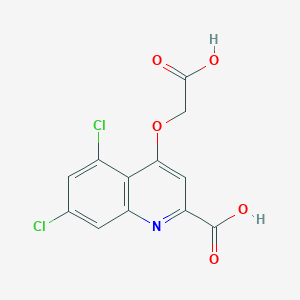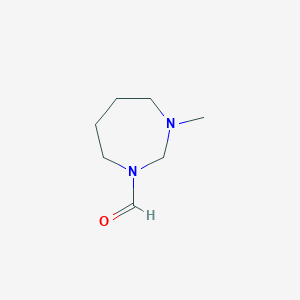
3-Methyl-1-hexene
Overview
Description
3-Methyl-1-hexene is an organic compound with the molecular formula C7H14. It is a member of the alkene class of hydrocarbons .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1-hexene consists of a seven-carbon backbone with a double bond between the first and second carbons. The third carbon is substituted with a methyl group . The structure can also be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
3-Methyl-1-hexene has a molecular weight of 98.1861 g/mol . It has a boiling point of 84°C and a density of 0.69 g/mL . The refractive index of 3-Methyl-1-hexene is 1.3965 .Scientific Research Applications
Polymerization Studies : 3-Methyl-1-hexene is utilized in the study of polymer structures. For example, the homopolymerization of hexene-1 forms poly(hexene-1), which contains various types of branches. This polymerization is facilitated by nickel(α-diimine) catalysts, and the resulting structures have been analyzed using high-resolution NMR spectroscopy (Subramanyam, Rajamohanan, & Sivaram, 2004).
Catalytic Reactions : In studies exploring the catalytic reactions of olefins, 3-Methyl-1-hexene is often a subject of interest. For instance, the dimerization of propylene over a nickel oxide-silica-alumina catalyst has been examined, revealing the formation of various hexene isomers (Imai, Hasegawa, & Uchida, 1968).
Hydrocyanation Processes : The hydrocyanation of hexene-1, leading to a mixture of heptanenitrile and 2-methylhexanenitrile, has been studied using Lewis acid-promoted Ni(0) phosphite complexes. This research provides insights into the catalytic mechanisms and the effects of Lewis acids on product selectivity (Taylor & Swift, 1972).
Gas-Phase Reactions Studies : The gas-phase reactions of ozone with various alkenes, including 1-hexene, have been investigated. This research identifies and quantifies products using gas chromatography and Fourier transform infrared absorption spectroscopy, contributing to the understanding of OH radical formation yields from these reactions (Atkinson, Tuazon, & Aschmann, 1995).
Chemical Complexation for Separation Processes : Chemical complexation techniques, where metal ions selectively complex olefin isomers, have been used to separate 1-hexene from a mixture of internal hexenes. This method, using solutions like AgNO3-N-methyl-pyrrolidone, offers an alternative to traditional distillation (Song, Yu, & Chen, 2008).
Catalytic Isomerization Research : Studies on the catalytic isomerization of 1-hexene on different catalysts, like H-ZSM-5 zeolite, have been conducted. This research explores the variety of processes involved, such as double bond shift and skeletal rearrangement, providing insights into the effects of catalyst pore structure on product formation (Abbot, Corma, & Wojciechowski, 1985).
Mechanism of Action
The mechanism of action for 3-Methyl-1-hexene involves typical alkene reactions. For example, in the presence of bromine, it undergoes electrophilic addition, where the bromine molecule is polarized by the pi bond in the alkene . Similarly, it can react with hydrogen halides via electrophilic addition .
Safety and Hazards
properties
IUPAC Name |
3-methylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h5,7H,2,4,6H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITONZMLZWYPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871021 | |
| Record name | 1-Hexene, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-hexene | |
CAS RN |
3404-61-3 | |
| Record name | 3-Methyl-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-1-HEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexene, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexene, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylhex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-1-HEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VT7I274NM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Methyl-1-hexene behave in a polymerization reaction?
A1: 3-Methyl-1-hexene acts as a monomer in polymerization reactions. Research shows it can be copolymerized with other olefins like vinyl acetate using dicumyl peroxide as an initiator. [] Interestingly, the pendant vinyl group of 3-Methyl-1-hexene displays significantly higher reactivity compared to model compounds like 1-octene and 3-Methyl-1-hexene. [] This suggests a potential for intramolecular polymerization between pendant vinyl groups on the same polymer chain, possibly leading to block-like polymer formation. []
Q2: Can 3-Methyl-1-hexene be used in chiral synthesis?
A2: Yes, 3-Methyl-1-hexene can serve as a starting material in the stereoselective synthesis of natural products. For example, the (3S,4S)-4-hydroxy-3-methyl-1-hexene enantiomer has been successfully utilized in a three-step synthesis of the insect pheromone (4S,6S,7S)-Serricornin. []
Q3: How does the structure of 3-Methyl-1-hexene influence its reactivity with NO3 radicals?
A3: The structure of 3-Methyl-1-hexene plays a crucial role in its reactivity with NO3 radicals. Studies have shown that the rate constant for this reaction increases with increasing carbon chain length in linear alkenes. [] For branched alkenes like 3-Methyl-1-hexene, both the position and degree of branching affect the rate constant, with steric hindrance being a key factor. []
Q4: Can chiral metallocene catalysts be used to separate the enantiomers of 3-Methyl-1-hexene?
A4: Yes, chiral metallocene catalysts can be employed for the kinetic resolution of racemic 3-Methyl-1-hexene. [] This approach utilizes the difference in reaction rates between the enantiomers with the catalyst to achieve separation. While a modest kinetic resolution (s = ~2) is typically observed, specific catalysts have shown higher levels of separation (s > 12) with other olefins. []
Q5: How does the presence of 3-Methyl-1-hexene affect propylene polymerization?
A5: 3-Methyl-1-hexene acts as a comonomer in propylene polymerization, influencing the final properties of the copolymer. Research indicates that the incorporation of 3-Methyl-1-hexene can modify the reaction mechanism with both syndiospecific and isospecific metallocene catalysts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)












